Heptamethyldisilazane
Overview
Description
Heptamethyldisilazane is an organosilicon compound with the molecular formula C₇H₂₁NSi₂. It is a colorless, corrosive, and flammable liquid with an ammonia-like odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Heptamethyldisilazane primarily targets the electrolyte in lithium-ion batteries, specifically those using LiMn2O4 . The electrolyte plays a crucial role in the battery’s electrochemical performance .
Mode of Action
This compound interacts with the electrolyte in a way that increases its stability . This interaction results in an improved coulomb efficiency, initial discharge capacity, and cycling performance at different rates .
Biochemical Pathways
The addition of this compound into the LiPF6-based electrolyte can affect the electrochemical pathways in the battery. It leads to an increase in the stability of the original electrolyte and improves the cycling performance of the battery .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its impact on the battery’s performance. This compound improves the storage performance of the battery at elevated temperatures .
Result of Action
The result of this compound’s action is an improvement in the battery’s performance. Specifically, it leads to a higher capacity retention, up to 91.18%, which is much higher than that without the additive in the electrolyte . This is mainly due to the lower solid electrolyte interface resistance (Rf) in the cell .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, when a LiMn2O4/Li cell with this compound in the LiPF6-based electrolyte is stored at 60 °C for a week, the capacity retention is significantly higher .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Heptamethyldisilazane are not well-studied. It is known that this compound can interact with certain biomolecules. For instance, it has been used as an electrolyte stabilizer in lithium-ion batteries, suggesting it may interact with metal ions .
Cellular Effects
In the context of lithium-ion batteries, this compound has been shown to improve the stability of the original electrolyte, the initial discharge capacity, and cycling performance at different rates . This suggests that this compound may influence cellular processes related to ion transport and energy storage.
Molecular Mechanism
Its role as an electrolyte stabilizer suggests it may interact with metal ions and possibly influence their transport and distribution within cells .
Temporal Effects in Laboratory Settings
This compound has been shown to improve the storage performance of lithium-ion batteries at elevated temperatures . This suggests that this compound may have long-term effects on cellular function, particularly in relation to ion transport and energy storage.
Metabolic Pathways
Given its role in lithium-ion batteries, it may be involved in pathways related to ion transport and energy storage .
Transport and Distribution
This compound’s role as an electrolyte stabilizer suggests it may influence the transport and distribution of metal ions within cells
Subcellular Localization
Given its role in lithium-ion batteries, it may be localized to areas of the cell involved in ion transport and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptamethyldisilazane can be synthesized through a one-step method involving the reaction of trimethylchlorosilane with monomethylamine or its derivatives. The reaction is typically carried out under high-shear stirring at temperatures below 120°C and pressures below 0.2 MPa. The reaction mixture is then allowed to stand and separate, with the upper layer being the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-shear reactors and precise control of reaction conditions to ensure high yield and purity. The solvent-free method is preferred to reduce energy consumption and improve product quality .
Chemical Reactions Analysis
Types of Reactions: Heptamethyldisilazane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ammonia.
Substitution: Can participate in nucleophilic substitution reactions, replacing the trimethylsilyl groups.
Oxidation: Can be oxidized to form siloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Hydrolysis: Silanols and ammonia.
Substitution: Various substituted silanes.
Oxidation: Siloxanes
Scientific Research Applications
Heptamethyldisilazane is used in a variety of scientific research applications, including:
Chemistry: As a silylating agent to protect functional groups during synthesis.
Biology: In the preparation of biological samples for electron microscopy.
Medicine: As a reagent in the synthesis of pharmaceuticals.
Industry: As an electrolyte stabilizer in lithium-ion batteries, improving cycling performance and storage stability .
Comparison with Similar Compounds
Hexamethyldisilazane: Similar structure but with one less methyl group.
Bis(trimethylsilyl)amine: Another silylating agent with similar applications.
Uniqueness: Heptamethyldisilazane is unique due to its higher stability and effectiveness as an electrolyte stabilizer compared to hexamethyldisilazane. Its additional methyl group provides enhanced chemical properties, making it more suitable for specific industrial applications .
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMNRKGGHXLZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862468 | |
Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920-68-3 | |
Record name | N,1,1,1-Tetramethyl-N-(trimethylsilyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1,1,1-tetramethyl-N-(trimethylsilyl)silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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